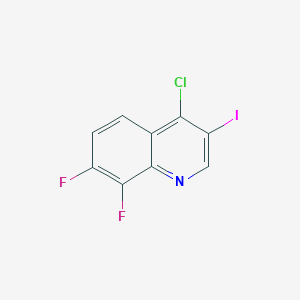

4-Chloro-7,8-difluoro-3-iodoquinoline

Description

Historical Context of Halogenated Quinoline Derivatives

The development of halogenated quinoline derivatives has its roots in the broader history of quinoline chemistry, which began in 1834 when Friedlieb Ferdinard Runge first discovered and isolated quinoline from coal tar. This initial discovery marked the beginning of an extensive exploration into nitrogen-containing heterocyclic compounds that would eventually lead to the synthesis of numerous therapeutically important molecules. The recognition of quinoline as a fundamental structural element in both natural and synthetic compounds, particularly in medicinal chemistry, provided the foundation for systematic investigations into halogenated variants. Early pharmaceutical developments demonstrated the therapeutic potential of halogenated quinolines, with compounds such as chloroquine emerging as crucial antimalarial agents, establishing a precedent for the incorporation of halogen substituents to enhance biological activity.

The evolution of halogenated quinoline chemistry gained significant momentum with the discovery that halogen substitution could dramatically alter the pharmacological properties of quinoline-based compounds. Research has consistently shown that the presence of halogen groups in the side chain or core structure of quinoline derivatives can improve anticancer activity by increasing their ability to interact with biological targets. This understanding led to systematic studies of various halogenation patterns, with scientists exploring different positions and combinations of halogen substituents to optimize biological activity and synthetic utility. The development of fluoroquinolones since the 1980s exemplifies this approach, as these compounds have been extensively employed in pharmaceutical processes for treating diverse bacterial infections, demonstrating the profound impact that strategic halogenation can have on therapeutic efficacy.

The emergence of poly-halogenated quinoline derivatives represents a more recent advancement in this field, driven by the recognition that multiple halogen substitutions can create synergistic effects that enhance both chemical reactivity and biological activity. Research groups have developed sophisticated synthetic methodologies for producing poly-halogenated quinoline derivatives, with one-pot synthetic approaches enabling the efficient preparation of core subunits that can be utilized in transition-metal-catalyzed cross-coupling reactions to generate medicinally valuable bioactive compounds. The discovery of halogenated quinoline analogues with enhanced antibacterial activities has set the stage for continued investigations into new variants, with scientists using scaffold hop strategies to expand the synthetic analogue potential of halogenated quinoline compound libraries.

Properties

IUPAC Name |

4-chloro-7,8-difluoro-3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF2IN/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRDSUSHVAJJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and General Approach

The synthesis of 4-chloro-7,8-difluoro-3-iodoquinoline typically begins with a suitably substituted quinoline or quinolone scaffold. For related quinolines, iodination at the 3-position is achieved using iodine in the presence of saturated aqueous potassium iodide and an amine base such as n-butylamine. This step selectively introduces the iodine atom at the 3-position of the quinoline ring system.

Iodination Procedure

- Reagents: Iodine (I2), saturated aqueous potassium iodide (KI), n-butylamine.

- Solvent: Dimethylformamide (DMF) or aqueous media.

- Conditions: Stirring at room temperature for approximately 12 hours.

- Outcome: Formation of 3-iodoquinoline intermediate.

This iodination method is well-documented for quinoline derivatives and is applicable to 7,8-difluoro-substituted analogs with adjustments for solubility and reactivity.

Chlorination at the 4-Position

Conversion of the 4-hydroxy or 4-oxo group on the quinoline ring to a 4-chloro substituent is achieved by treatment with phosphorus oxychloride (POCl3):

- Reagents: Phosphorus oxychloride (neat).

- Conditions: Reflux typically for 3 hours.

- Workup: Quenching with cold saturated sodium hydroxide solution, extraction with ethyl acetate.

- Yield: High yields reported (~88% for related 4-chloro-3-iodoquinoline derivatives).

This step converts the 4-position into a reactive chloro substituent, facilitating further nucleophilic substitutions or serving as a key intermediate for Suzuki–Miyaura cross-coupling reactions.

Fluorination Considerations at 7,8-Positions

While direct fluorination of quinolines is challenging, the 7,8-difluoro substitution is typically introduced via starting materials already bearing fluorine atoms on the aromatic ring or by using fluorinated aniline precursors in the initial cyclization steps (e.g., Conrad–Limpach synthesis). This ensures the fluorines are positioned before halogenation steps.

Nucleophilic Substitution and Protection Strategies

Following chlorination, nucleophilic displacement of the 4-chloro group can be performed with sodium methoxide or other nucleophiles to yield 4-methoxy derivatives. Protection of phenolic or hydroxyl groups as methyl ethers facilitates subsequent cross-coupling reactions and improves solubility for chromatographic purification.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Notes/Yield |

|---|---|---|---|

| 1 | Iodination at 3-position | I2, saturated KI, n-butylamine, DMF, RT | ~97% yield for related quinolines |

| 2 | Chlorination at 4-position | POCl3, reflux 3 h | ~88% yield |

| 3 | Nucleophilic substitution (optional) | NaOMe, methanol, reflux | Used to prepare 4-methoxy derivatives |

| 4 | Fluorination at 7,8-positions | Introduced via fluorinated precursors | Precursor-dependent |

| 5 | Suzuki–Miyaura coupling (functionalization) | Pd(PPh3)4, boronic acid/ester, K2CO3, DMF, 85 °C | For aryl substitution at C-3 |

Research Findings and Considerations

- Solubility Issues: 4(1H)-quinolones, including halogenated derivatives, often exhibit poor solubility in common solvents, complicating isolation and purification.

- Selective Deprotection: When methoxy groups are used as protecting groups, selective cleavage can be challenging, especially when multiple methoxy groups are present.

- Reaction Optimization: The iodination and chlorination steps have been optimized to achieve high regioselectivity and yields, critical for downstream functionalization.

- Synthetic Utility: The 4-chloro-3-iodoquinoline scaffold is a versatile intermediate for constructing diverse quinoline derivatives with potential biological activities.

Chemical Reactions Analysis

4-Chloro-7,8-difluoro-3-iodoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimalarial Activity

One of the most notable applications of 4-chloro-7,8-difluoro-3-iodoquinoline is in the development of antimalarial agents. Research has demonstrated that quinoline derivatives can effectively target the malaria parasite Plasmodium falciparum.

Key Findings:

- Endochin Analogs: The compound serves as a structural lead for optimizing endochin-like quinolones (ELQs), which have shown potent activity against multidrug-resistant strains of Plasmodium falciparum .

- In Vivo Efficacy: In preclinical studies, compounds derived from this scaffold demonstrated high selectivity and efficacy against various life cycle stages of the malaria parasite. For instance, one derivative was found to be over 30 times more effective than atovaquone in murine models .

- Mechanism of Action: These compounds inhibit the parasite's mitochondrial electron transport chain, leading to rapid parasite death upon exposure .

Antiviral Properties

Research has also indicated that certain derivatives of quinoline compounds exhibit antiviral properties. Specifically, studies have explored their efficacy against viruses such as H5N1 and SARS-CoV-2.

Case Studies:

- In Vitro Studies: Various quinoline derivatives have been tested for antiviral activity. For example, some analogs were shown to possess significant inhibitory effects against viral replication in cell cultures .

- Potential for Further Development: The structural characteristics of this compound may allow for modifications that enhance its antiviral efficacy, making it a candidate for further research in antiviral drug development .

Kinase Inhibition

The compound's structure also positions it as a potential kinase inhibitor. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways involved in tumor growth.

Research Insights:

- Scaffold Optimization: The 4-anilinoquin(az)oline scaffold has been optimized to improve potency against chordoma cell lines. Compounds based on this scaffold have demonstrated low micromolar efficacy in various cancer cell lines .

- Target Engagement: Some derivatives were assessed for their ability to engage with the epidermal growth factor receptor (EGFR), which is often implicated in cancer progression. Certain modifications led to improved target engagement and cellular potency .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-difluoro-3-iodoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target sites with high affinity . The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Halogenated Quinolines and Their Properties

*Calculated based on formula C₉H₃ClF₂IN.

Physicochemical Properties

- Solubility: Fluorine and iodine increase hydrophobicity compared to methoxy- or amino-substituted analogs (e.g., 4-Chloro-7,8-dimethoxyquinoline ).

- Thermal Stability: The electron-withdrawing fluorine substituents enhance thermal stability relative to 7,8-dichloroquinoline .

Biological Activity

4-Chloro-7,8-difluoro-3-iodoquinoline is a halogenated quinoline derivative characterized by its unique combination of chlorine, fluorine, and iodine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C_9H_5ClF_2I_N

- Molecular Weight : Approximately 241.12 g/mol

- Solubility : Exists as a hydrochloride salt, enhancing solubility in aqueous solutions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Modulation of Neurotransmitter Receptors : It acts as a positive allosteric modulator for NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various bacterial strains by interfering with essential cellular processes .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of several cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0083 - 0.023 mg/mL |

| Enterococcus faecalis | 0.013 - 0.137 mg/mL |

| Pseudomonas aeruginosa | 0.011 - 0.077 mg/mL |

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. The IC values indicating potency are presented in the following table:

| Cell Line | IC Value (μM) |

|---|---|

| A549 | <5 |

| MCF7 | <3 |

| HCT116 | <3 |

| PC3 | <5 |

These findings highlight the potential of this compound as a lead structure in anticancer drug development.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of quinoline derivatives, including this compound:

- Antiviral Activity : Research has shown that certain derivatives exhibit antiviral properties against influenza viruses, suggesting that modifications to the quinoline structure can enhance efficacy against viral infections .

- Cytotoxicity Studies : In vitro studies have demonstrated that some derivatives possess cytotoxic effects on cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the quinoline scaffold can lead to enhanced biological activity, paving the way for the design of more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for introducing iodine at the 3-position of quinoline derivatives like 4-Chloro-7,8-difluoro-3-iodoquinoline?

- Methodological Answer : The Sandmeyer reaction is a classical approach for halogenation, particularly iodination, in aromatic systems. For quinolines, diazotization of an amino group at the target position (e.g., 3-aminoquinoline) followed by treatment with KI can yield the iodo derivative. Alternative methods include direct electrophilic iodination using I₂ with oxidizing agents (e.g., HIO₃) under controlled conditions. Reaction optimization should consider solvent polarity (e.g., DMF vs. acetic acid) and temperature to minimize side reactions from competing substituents (Cl, F) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The deshielding effect of electronegative substituents (Cl, F, I) causes distinct splitting patterns. For example, fluorine atoms induce complex coupling in adjacent protons. ¹³C NMR can identify carbonyl or carboxyl groups if present in derivatives.

- IR : Peaks near 750–800 cm⁻¹ indicate C-Cl stretches, while C-F bonds absorb at 1000–1100 cm⁻¹.

- HRMS : Molecular ion clusters confirm isotopic patterns (e.g., chlorine’s M+2 peak, iodine’s M+1). Fragmentation pathways help validate substitution positions .

Q. What purification strategies are effective for halogenated quinolines with multiple substituents?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For polar derivatives (e.g., hydroxyl or carboxyl groups), reverse-phase HPLC with C18 columns and methanol/water mobile phases improves separation. Recrystallization from ethanol or DCM/hexane mixtures can enhance purity, monitored by TLC (Rf tracking) and melting point consistency .

Advanced Research Questions

Q. How do electronic effects of 7,8-difluoro and 3-iodo substituents influence the reactivity of 4-chloroquinoline in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and iodine substituents deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability. For Suzuki-Miyaura couplings, the 3-iodo group acts as a superior leaving group compared to chloro due to weaker C-I bonds. DFT calculations can model charge distribution to predict regioselectivity in Pd-catalyzed reactions. Experimental validation via controlled coupling trials (e.g., with aryl boronic acids) is recommended .

Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how are they resolved?

- Methodological Answer : Heavy atoms (I, Cl) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. Disorder in halogen positions can be mitigated by low-temperature data collection (e.g., 100 K). Software like SHELX or OLEX2 refines anisotropic displacement parameters. Hydrogen bonding networks, often influenced by fluorine’s electronegativity, are mapped using Mercury visualization tools .

Q. How can contradictions in reported synthetic yields for iodinated quinolines be analyzed and resolved?

- Methodological Answer : Variability often stems from competing side reactions (e.g., dehalogenation or ring oxidation). Design of Experiments (DoE) can isolate critical factors (e.g., reagent stoichiometry, reaction time). Comparative studies using in-situ monitoring (e.g., Raman spectroscopy) track intermediate formation. Statistical analysis (ANOVA) identifies significant variables, while mechanistic probes (radical traps, isotopic labeling) clarify pathways .

Q. What computational methods predict the photophysical properties of this compound for potential sensor applications?

- Methodological Answer : Time-Dependent DFT (TD-DFT) simulations using Gaussian or ORCA software model electronic transitions. Solvent effects are incorporated via PCM models. Fluorescence quenching by heavy atoms (iodine’s spin-orbit coupling) is quantified using radiative/non-radiative decay rate calculations. Experimental validation via UV-Vis and fluorescence spectroscopy in varying solvents (polar vs. nonpolar) confirms computational predictions .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in NMR data for halogenated quinolines across different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter proton chemical shifts due to hydrogen bonding or polarity effects. Referencing internal standards (TMS) and reporting solvent conditions are critical. For fluorine-containing compounds, ¹⁹F NMR in deuterated acetone resolves splitting ambiguities. Cross-referencing with computed NMR spectra (GIAO method) aids assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.